N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c23-14-9-11-15(12-10-14)28-20(25-26-27-28)13-24-22(29)21-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXAGOUNKQTUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound that integrates a tetrazole ring and an xanthene moiety. The unique structural features of this compound suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 408.86 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Activity : The compound's structure allows for effective interaction with bacterial membranes and enzymes, leading to cell lysis or inhibition of metabolic pathways.
- Enzyme Inhibition : The tetrazole ring may facilitate binding to active sites on enzymes like AChE, resulting in significant inhibition that can be beneficial in treating conditions like Alzheimer's disease.
- Anticancer Mechanism : Studies suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of various xanthene derivatives against multiple bacterial strains. Results indicated that derivatives containing tetrazole exhibited enhanced antimicrobial activity compared to those without .
Study 2: Neuroprotective Effects
In an animal model of ischemia, this compound significantly prolonged survival times and reduced neurological deficits when administered prior to ischemic events .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xanthene Carboxamide Derivatives with Heterocyclic Substituents
N-((3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)-9H-Xanthene-9-Carboxamide
- CAS No.: 2034453-16-0
- Molecular Formula : C₂₂H₁₈N₄O₃
- Key Differences :
- Replaces the tetrazole ring with a 1,2,4-oxadiazole moiety.
- Substituent: 1-methylpyrrole instead of 4-chlorophenyl.
- Implications :
N-[2-(Diethylamino)ethyl]-N-Phenyl-9H-Xanthene-9-Carboxamide Hydrochloride
- Molecular Formula : C₂₆H₂₉ClN₂O₂
- Key Differences: Substituted with a diethylaminoethyl-phenyl group instead of tetrazolylmethyl.
- Implications: The cationic diethylaminoethyl group could improve solubility and membrane permeability compared to the neutral tetrazole .
Tetrazole-Containing Bioactive Compounds
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Key Features :
- Tetrazole replaced by triazole.
- Substituents: 4-chlorophenyl and trifluoromethyl.
- Reported Activity :
- The xanthene core in the main compound may confer improved lipophilicity and blood-brain barrier penetration compared to the triazole-carboxylic acid .
Heterocyclic Compounds with Antimicrobial Activity
1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone
- Key Features :
- Combines carbazole with 1,3,4-oxadiazole.
- Reported Activity :
- Comparison :
Structural and Functional Analysis
Key Structural Parameters
Functional Implications
- Tetrazole vs. Oxadiazole/Triazole :
- Xanthene Core :
- The rigid tricyclic structure may restrict conformational flexibility, increasing selectivity for planar binding pockets .
Preparation Methods
Synthesis of 1-(4-Chlorophenyl)-1H-1,2,3,4-Tetrazole-5-Methylamine
The tetrazole core is synthesized via a cyclocondensation reaction between 4-chloroaniline, sodium azide (NaN₃), and triethyl orthoformate (TEOF) under solvent-free conditions. The Ag/sodium borosilicate (ASBN) catalyst (0.05 g) enables efficient tetrazole formation at 120°C for 3 hours, achieving yields up to 94% . Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.05 g ASBN | Maximizes cyclization efficiency |
| Temperature | 120°C | Prevents intermediate decomposition |
| Reaction Time | 3 hours | Balances conversion and side reactions |
Post-synthesis, the 5-position of the tetrazole is functionalized with a methylamine group. Chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) yields the chloromethyl intermediate, which undergoes nucleophilic substitution with aqueous ammonia to produce 1-(4-chlorophenyl)-1H-tetrazole-5-methylamine .
Characterization :
-
FT-IR : Absence of NH₂ stretches (~3300 cm⁻¹) and emergence of C=N (1620–1680 cm⁻¹) .
-
¹H NMR : Tetrazole proton at δ 7.80–8.40 ppm; methylene protons at δ 4.20–4.50 ppm .
Preparation of 9H-Xanthene-9-Carboxylic Acid Chloride
The xanthene backbone is constructed via acid-catalyzed condensation of dimedone and benzaldehyde derivatives. For 9H-xanthene-9-carboxylic acid, m-nitrobenzaldehyde is condensed with dimedone in ethanol under reflux, followed by nitro group reduction using SnCl₂/HCl to yield amino xanthene . Subsequent oxidation with KMnO₄ in acidic medium generates the carboxylic acid, which is converted to the acyl chloride using thionyl chloride (SOCl₂):
Optimization Notes :
-
Oxidation : Excess KMnO₄ (2.5 equiv) ensures complete conversion to the carboxylic acid.
-
Chlorination : SOCl₂ (3.0 equiv) at 70°C for 2 hours achieves >95% conversion .
Amide Coupling of Tetrazole-Methylamine and Xanthene Carbonyl Chloride
The final step involves coupling the tetrazole-methylamine (1.2 equiv) with xanthene carbonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 0–5°C for 4 hours, followed by room temperature stirring for 12 hours:
Critical Parameters :
-
Stoichiometry : Excess amine ensures complete acylation, minimizing unreacted acyl chloride.
-
Temperature Control : Low initial temperatures prevent exothermic side reactions.
Purification :
Crude product is washed with 5% NaHCO₃ (to remove residual acid) and purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the title compound as a white solid (mp 198–200°C).
Analytical Validation and Spectral Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.30 (s, 1H, tetrazole-H)
-
δ 7.45–7.20 (m, 4H, Ar-H)
-
δ 6.80–6.60 (m, 8H, xanthene-H)
-
δ 4.75 (s, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) :
-
δ 167.2 (C=O)
-
δ 156.8 (tetrazole-C)
-
δ 142.5–115.0 (aromatic carbons)
FT-IR (KBr) :
-
1685 cm⁻¹ (C=O stretch)
-
1600 cm⁻¹ (C=N tetrazole)
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated for scalability and yield:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| ASBN-mediated cyclization | Ag/sodium borosilicate | 94 | 99 |
| Conventional HCl catalysis | None | 60 | 85 |
The ASBN protocol outperforms traditional acid-catalyzed routes due to enhanced regioselectivity and reduced byproducts .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Amide bond formation : Reacting 9H-xanthene-9-carboxylic acid derivatives with tetrazole-containing amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Tetrazole functionalization : Introducing the 4-chlorophenyl group via nucleophilic substitution or cycloaddition reactions under reflux conditions (e.g., toluene at 110°C) .
- Optimization Strategies :
- Vary solvents (e.g., DMF vs. THF) to improve solubility.
- Adjust reaction time (12–24 hours) and temperature (room temperature to 110°C) to balance yield and purity.
- Monitor progress with TLC and HPLC, ensuring intermediates are isolated via column chromatography .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm bond connectivity and substituent placement (e.g., distinguishing xanthene aromatic protons from tetrazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required) and detect byproducts .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across cancer cell lines?
- Methodological Answer : Discrepancies in growth inhibition (GP) values (e.g., 68.09% vs. 86.18% in NCI-H522 cells) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell density) .
- Cell line heterogeneity : Compare activity across panels (e.g., MCF-7, A549, HT-29) to identify lineage-specific effects .
- Compound stability : Test degradation under assay conditions (e.g., pH, serum exposure) using LC-MS .
- Recommended Workflow :
Replicate studies with internal controls.
Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanisms .
Q. What methodologies elucidate the three-dimensional conformation and its impact on biological interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and torsional strain in the xanthene-tetrazole scaffold (critical for target binding) .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with kinases or receptors.
- Use MD simulations (e.g., GROMACS) to assess conformational flexibility in aqueous environments .
- SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with trifluoromethyl) and correlate structural changes with activity .
Q. How does the substitution pattern on the tetrazole moiety influence inhibitory activity?
- Methodological Answer :
- Key Findings :
- The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability .
- Substitution at the tetrazole N1 position (e.g., methyl vs. phenyl) alters steric hindrance, affecting target engagement .
- Experimental Strategies :
Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl, pyridinyl).
Test in enzymatic assays (e.g., c-Met kinase inhibition) and correlate logP values with IC50 .
Data Contradiction Analysis
Q. Why does this compound show variable GP values in NCI-H522 (68.09–86.18%) versus other cell lines?
- Hypothesis-Driven Approach :
- Genetic Factors : NCI-H522 may overexpress targets like c-Met, amplifying compound efficacy .
- Metabolic Differences : Screen for cytochrome P450 activity in resistant lines (e.g., HepG2) using metabolomics .
- Experimental Design :
CRISPR-Cas9 knockout of candidate genes (e.g., c-Met) to confirm target dependency.
Combine with pathway inhibitors (e.g., PI3K) to assess synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
